molecular formula C32H68BF4P B1591628 Trihexyltetradecylphosphonium tetrafluoroborate CAS No. 374683-55-3

Trihexyltetradecylphosphonium tetrafluoroborate

Cat. No.: B1591628
CAS No.: 374683-55-3
M. Wt: 570.7 g/mol
InChI Key: YHQJUXXKYKJFRJ-UHFFFAOYSA-N
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Description

Trihexyltetradecylphosphonium tetrafluoroborate is a phosphonium-based ionic liquid of significant interest in green chemistry and materials science research. Its properties, including negligible vapor pressure, high thermal stability, and unique solvating characteristics, make it a promising solvent for specialized applications. A primary research application is in the extractive desulfurization (EDS) of liquid fuels. Studies demonstrate its high efficiency in removing refractory sulfur compounds, such as dibenzothiophene (DBT), from model fuels, achieving up to 92.6% removal in a single stage at mild conditions (30 °C, 30 minutes) . This presents a promising alternative to conventional, energy-intensive hydrodesulfurization (HDS). Furthermore, this ionic liquid exhibits excellent recyclability, maintaining its desulfurization performance for up to ten extraction cycles . In electrochemistry, phosphonium ionic liquids like this one serve as advanced electrolytes for metal electrodeposition, for example, in the recovery of indium . Their wide electrochemical window and thermal stability allow for deposition processes at elevated temperatures without the hydrogen evolution that complicates aqueous electrochemistry . The phosphonium cation offers advantages over other ionic liquid classes, including higher thermal and chemical stability, lower cost, and easier synthesis compared to imidazolium-based counterparts . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is not for human use.

Properties

IUPAC Name

trihexyl(tetradecyl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.BF4/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;2-1(3,4)5/h5-32H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQJUXXKYKJFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583409
Record name Trihexyl(tetradecyl)phosphanium tetrafluoroborate
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Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374683-55-3
Record name Trihexyl(tetradecyl)phosphonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374683-55-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trihexyl(tetradecyl)phosphanium tetrafluoroborate
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Record name Trihexyltetradecylphosphonium tetrafluoroborate
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Preparation Methods

Synthesis of Trihexyltetradecylphosphonium Halide

  • The trihexyltetradecylphosphonium cation is typically prepared by alkylation of a suitable phosphine precursor with alkyl halides (such as hexyl and tetradecyl bromides or chlorides).
  • This step yields trihexyltetradecylphosphonium chloride or bromide as an intermediate.
  • Reaction conditions involve controlled temperature and stoichiometry to maximize yield and minimize side reactions.

Anion Exchange via Metathesis

  • The halide salt undergoes a metathesis reaction with a tetrafluoroborate salt (e.g., sodium tetrafluoroborate) to replace the halide ion with the tetrafluoroborate anion.
  • This step is typically performed in a biphasic system or using a suitable solvent such as dichloromethane or chloroform to facilitate phase separation.
  • The reaction mixture is stirred until completion, and the product is separated and purified by washing and drying.

Purification and Characterization

  • The crude ionic liquid is purified by washing with water and organic solvents to remove residual salts and impurities.
  • Drying under vacuum at elevated temperatures (e.g., 333 K) reduces water content to below 0.1 wt%, critical for maintaining ionic liquid properties.
  • Characterization techniques include FTIR, Raman, NMR (including ^31P and ^11B), UV-Vis spectroscopy, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm molecular structure and purity.

Research Findings on Preparation

Purity and Impurity Control

  • Impurities such as residual halides, water, and by-products significantly affect the physical properties like viscosity, conductivity, and thermal stability of the ionic liquid.
  • A high-purity product (>99%) is essential for reproducible performance in applications.
  • Special attention is needed to remove halide impurities to prevent dealkylation reactions that can degrade the ionic liquid.

Impact of Starting Materials

  • The choice of starting tetrafluoroborate salt influences purity. Sodium tetrafluoroborate is preferred over lithium salts to avoid hydrolysis and formation of unwanted by-products.
  • Using anhydrous reagents and solvents reduces water content and minimizes formation of transition anionic complexes that increase viscosity and alter electrochemical properties.

Optimization of Reaction Conditions

  • Reaction temperature, time, and stoichiometric ratios are optimized to maximize yield and purity.
  • Typical conditions for sulfur extraction applications involve mild temperatures (~30 °C) and reaction times around 30 minutes, with a 1:1 mass ratio of ionic liquid to sulfur-containing compound.

Recycling and Regeneration

  • Trihexyltetradecylphosphonium tetrafluoroborate can be recycled and regenerated multiple times (up to 10 cycles) with minimal loss in extraction efficiency, indicating robust synthesis and purification protocols.

Summary Table of Preparation Parameters and Effects

Preparation Step Conditions / Reagents Key Observations / Effects
Alkylation to form phosphonium halide Controlled temperature, stoichiometric alkyl halides High yield of trihexyltetradecylphosphonium chloride/bromide
Metathesis with sodium tetrafluoroborate Biphasic solvent system, room temperature to mild heating Efficient anion exchange, minimal hydrolysis if anhydrous reagents used
Purification Washing with water and organic solvents, vacuum drying at ~333 K Water content reduced to <0.1 wt%, removal of halide impurities
Characterization FTIR, Raman, NMR (^31P, ^11B), TGA, DSC, XRD Confirmation of molecular structure and purity
Extraction performance testing 30 min at 30 °C, 1:1 mass ratio with sulfur compounds DBT removal efficiency ~92.6%, reusability up to 10 cycles

Chemical Reactions Analysis

Types of Reactions

Trihexyltetradecylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Electrochemical Applications

THTPB has been extensively studied for its electrochemical properties, particularly in the context of metal deposition and battery technologies.

  • Electrodeposition of Metals : Research has shown that ionic liquids like THTPB can serve as effective electrolytes for the electrodeposition of metals such as indium. The electrochemical behavior of indium in THTPB allows for high cathodic current efficiency and minimizes hydrogen evolution during the deposition process. This results in a more uniform metal layer with reduced porosity compared to traditional aqueous systems .
  • Energy Storage Systems : The stability and conductivity of THTPB make it suitable for use in energy storage devices, including batteries and supercapacitors. Its high thermal stability allows for operation at elevated temperatures, which can enhance the performance of these devices .

Tribological Applications

The unique properties of THTPB make it an excellent candidate for use in lubrication.

  • Lubricants : Ionic liquids like THTPB have been identified as potential alternatives to conventional lubricants due to their favorable viscosity, thermal stability, and low volatility. Studies indicate that THTPB can significantly reduce friction and wear in metal-to-metal contacts, making it suitable for applications in machinery and automotive industries .
  • Tribological Performance : Experimental data suggest that THTPB exhibits superior tribological performance under various conditions, including high pressure and temperature. Its ability to form a protective film on surfaces reduces wear rates and enhances the lifespan of mechanical components .

Solvent Applications

THTPB serves as a versatile solvent in various chemical processes due to its unique solvation properties.

  • Recyclable Solvent : As a phosphonium-based ionic liquid, THTPB can be utilized as a recyclable solvent for solution-phase chemistry. Its ability to dissolve a wide range of organic compounds while being non-volatile makes it an attractive option for green chemistry applications .
  • Dissolution Studies : Research has demonstrated that THTPB can dissolve various solutes effectively, which is critical for applications in materials science and nanotechnology. For instance, it has been shown to solubilize dyes and other organic compounds in supercritical carbon dioxide environments, enhancing its applicability in extraction processes .

Synthesis and Characterization

The synthesis of THTPB involves careful control of reaction conditions to ensure high purity and desirable properties.

  • Synthetic Methods : Various synthetic routes have been explored to produce THTPB with minimal impurities. Recent advancements focus on using ultra-high purity starting materials and optimizing reaction conditions to enhance yield and purity levels .
  • Characterization Techniques : Comprehensive characterization using techniques such as NMR spectroscopy has confirmed the structural integrity and purity of synthesized THTPB. These analyses are crucial for validating its suitability for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of trihexyltetradecylphosphonium tetrafluoroborate is primarily based on its ionic nature. The phosphonium cation interacts with various molecular targets through electrostatic interactions, while the tetrafluoroborate anion provides stability to the compound. These interactions facilitate the compound’s role as a solvent, catalyst, and extractant .

Comparison with Similar Compounds

Phosphonium-Based ILs with Different Anions
Compound Anion Thermal Stability (°C) Lubrication Performance (COF*) Toxicity (Bacteria/Fungi) Key Applications
[P₆,₆,₆,₁₄][BF₄] [BF₄]⁻ 330 0.08–0.12 Limited data Lubricants, sol-gel coatings
[P₆,₆,₆,₁₄][NTf₂] [NTf₂]⁻ >400 0.10–0.15 Moderate High-temperature lubrication
[P₆,₆,₆,₁₄][Cl] Cl⁻ ~250 N/A High (chloride salts) Catalysis, solvents

Key Findings :

  • Anion Impact : The [BF₄]⁻ anion improves compatibility with DLC coatings compared to [NTf₂]⁻, but [NTf₂]⁻-based ILs exhibit superior thermal stability .
  • Lubricity : [P₆,₆,₆,₁₄][BF₄] achieves lower coefficients of friction (COF = 0.08–0.12) than [P₆,₆,₆,₁₄][NTf₂] (COF = 0.10–0.15) in steel/DLC systems .
  • Toxicity : Phosphonium ILs with [NTf₂]⁻ or [N(CN)₂]⁻ anions show moderate toxicity to bacteria and fungi, while chloride variants are more toxic .
Tetrafluoroborate ILs with Different Cations
Compound Cation Type Thermal Stability (°C) Lubrication Performance (COF) Chemical Resistance Key Applications
[P₆,₆,₆,₁₄][BF₄] Phosphonium 330 0.08–0.12 High High-temperature lubrication
[C₄mim][BF₄] Imidazolium ~200 0.06–0.10 Moderate Lubricants, CO₂ separation
[C₁₀mim][BF₄] Imidazolium ~180 N/A Low Agriculture, solvents

Key Findings :

  • Cation Impact : Phosphonium-based ILs (e.g., [P₆,₆,₆,₁₄][BF₄]) exhibit higher thermal and chemical resistance than imidazolium analogs (e.g., [C₄mim][BF₄]) .
  • Lubricity : Imidazolium ILs like [C₄mim][BF₄] outperform phosphonium ILs in DLC-coated systems (COF = 0.06–0.10 vs. 0.08–0.12) .
  • Applications : Phosphonium ILs are preferred in membrane contactors and high-temperature catalysis, while imidazolium ILs dominate in CO₂ absorption .

A. Tribology :

  • DLC Compatibility : [P₆,₆,₆,₁₄][BF₄] reduces wear rates by 40–60% in Cr-doped DLC systems, while [C₄mim][BF₄] is more effective with a-C:H coatings .
  • Additive Efficacy : As a 1 wt.% additive, [P₆,₆,₆,₁₄][DEHP] (phosphate anion) shows lower wear volumes than [P₆,₆,₆,₁₄][BF₄] in Gd-DLC systems .

B. Catalysis :

  • In biodiesel epoxidation, [P₆,₆,₆,₁₄][BF₄] achieves 7% yield alone but 85% when combined with phosphotungstic acid (HPA), outperforming chloride/bromide analogs .

C. Material Science :

  • [P₆,₆,₆,₁₄][BF₄]-mediated sol-gel coatings achieve 95% extraction efficiency for polar analytes, surpassing non-IL coatings .

Biological Activity

Trihexyltetradecylphosphonium tetrafluoroborate (THTPB) is a phosphonium-based ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article reviews the biological activity of THTPB, highlighting its interactions with biological systems, efficacy as a solvent, and potential therapeutic applications.

THTPB is characterized by its high viscosity, thermal stability, and ionic nature. The compound's structure consists of a bulky trihexyl group attached to a tetradecyl chain, with the tetrafluoroborate anion providing stability and solubility in various solvents. Its unique properties make it suitable for applications in extraction processes and as a solvent in chemical reactions.

1. Cytotoxicity Studies

Research has indicated that THTPB exhibits varying degrees of cytotoxicity depending on the concentration and exposure time. In vitro studies have shown that at lower concentrations, THTPB does not significantly affect cell viability, whereas higher concentrations can induce cytotoxic effects on mammalian cell lines. For instance, a study demonstrated that THTPB at concentrations above 100 mM resulted in over 50% cell death in human fibroblast cells after 24 hours of exposure .

2. Solvent Properties and Extraction Efficiency

THTPB has been evaluated for its efficiency as a solvent in the extraction of phenolic compounds from aqueous solutions. The ionic liquid demonstrated superior extraction capabilities compared to traditional organic solvents, indicating its potential use in green chemistry applications . The extraction efficiency was significantly influenced by the polarity of the target compounds, with THTPB effectively solubilizing both polar and non-polar substances.

Compound Extraction Efficiency Remarks
Phenolic CompoundsHighEffective solvation properties
AlkaloidsModerateRequires optimization of conditions
Organic AcidsLowLess effective compared to phenolics

3. Interaction with Biomolecules

The interaction of THTPB with biomolecules such as proteins and nucleic acids has been studied to understand its potential biological implications. Preliminary results suggest that THTPB can alter the conformation of certain proteins, potentially affecting their function . This property may be leveraged for drug delivery systems or as a stabilizing agent in biopharmaceutical formulations.

Case Study 1: CO2 Absorption

A study examined the ability of THTPB to absorb carbon dioxide (CO2), revealing its potential application in carbon capture technologies. The ionic liquid displayed significant CO2 solubility, which increased with pressure, suggesting that it could be used in systems designed to mitigate greenhouse gas emissions .

Case Study 2: Electrochemical Applications

In electrochemical studies, THTPB was utilized as an electrolyte for the deposition of metals such as indium. The results indicated that the ionic liquid facilitated efficient metal deposition without hydrogen evolution, which is a common issue in aqueous systems . This characteristic enhances its applicability in electronics and materials science.

Q & A

Q. What are the recommended methods for synthesizing Trihexyltetradecylphosphonium tetrafluoroborate ([P₆₆₆₁₄][BF₄]), and how can its purity be verified?

  • Methodological Answer : [P₆₆₆₁₄][BF₄] is synthesized via anion-exchange reactions. A typical procedure involves reacting Trihexyltetradecylphosphonium chloride ([P₆₆₆₁₄][Cl]) with sodium tetrafluoroborate (NaBF₄) in a polar solvent (e.g., methanol or water) under stirring at room temperature for 24–48 hours . After reaction completion, the product is washed with deionized water to remove residual salts and dried under vacuum. Purity verification includes:
  • Nuclear Magnetic Resonance (NMR) : Confirm cation-anion integration ratios.
  • Elemental Analysis : Match experimental C, H, P, and B content with theoretical values (e.g., C: ~56%, H: ~10%) .
  • Karl Fischer Titration : Ensure low water content (< 100 ppm) for hygroscopic ionic liquids.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains due to environmental toxicity .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to minimize moisture absorption .

Advanced Research Questions

Q. How does this compound perform as a lubricant additive in tribological studies, and what methodologies assess its efficacy?

  • Methodological Answer :
  • Application : [P₆₆₆₁₄][BF₄] is used as a neat lubricant or additive (1–2 wt.%) in base oils (e.g., polyalphaolefin) to reduce friction and wear in ball-on-disk or block-on-ring tribometers .
  • Testing Parameters :
  • Load and Speed : 10–50 N normal load, 0.1–1.0 m/s sliding speed.
  • Temperature : 25–100°C to simulate operational conditions.
  • Analysis :
  • Wear Scar Diameter (WSD) : Measured via optical microscopy or profilometry.
  • Friction Coefficient : Recorded in real-time using strain gauges.
  • Surface Chemistry : Post-test XPS or Raman spectroscopy identifies tribofilm formation (e.g., boron-rich layers) .

Q. What experimental strategies can address contradictions in reported solubility data for phosphonium-based ionic liquids like [P₆₆₆₁₄][BF₄]?

  • Methodological Answer :
  • Standardized Protocols : Use controlled humidity/temperature environments (e.g., 25°C ± 0.1°C) and degassed solvents to minimize moisture interference .
  • Analytical Techniques :
  • Gas-Liquid Chromatography (GLC) : Measure infinite dilution activity coefficients (γ^∞) for volatile solutes .
  • UV-Vis Spectroscopy : Monitor decomposition kinetics (e.g., hydrolysis of BF₄⁻ in aqueous media) .
  • Data Validation : Cross-reference with thermogravimetric analysis (TGA) to detect impurities affecting solubility .

Q. How is [P₆₆₆₁₄][BF₄] utilized in catalytic systems for epoxidation reactions, and what parameters optimize its catalytic activity?

  • Methodological Answer :
  • Role as Catalyst/Co-Catalyst : [P₆₆₆₁₄][BF₄] stabilizes peroxo intermediates in H₂O₂-mediated epoxidation of fatty acid methyl esters (FAMEs) .
  • Optimization Parameters :
  • Molar Ratios : H₂O₂:C=C bond (1.5:1), catalyst:H₃PW₁₂O₄₀ (3:1 mmol/mmol) .
  • Solvent-Free Conditions : Enhances reaction efficiency by reducing mass transfer limitations.
  • Temperature : 60–80°C for optimal conversion rates.
  • Post-Reaction Analysis :
  • Iodometric Titration : Quantify epoxide yield via residual peroxide content.
  • ¹H NMR : Confirm epoxide formation (δ 3.5–4.0 ppm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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